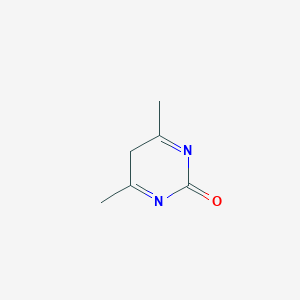

4,6-Dimethylpyrimidin-2(5H)-one

描述

Structure

3D Structure

属性

CAS 编号 |

81431-11-0 |

|---|---|

分子式 |

C6H8N2O |

分子量 |

124.14 g/mol |

IUPAC 名称 |

4,6-dimethyl-5H-pyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H2,1-2H3 |

InChI 键 |

IJLPYCIXMNLXNJ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)N=C(C1)C |

规范 SMILES |

CC1=NC(=O)N=C(C1)C |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for 4,6 Dimethylpyrimidin 2 5h One

Classical and Conventional Synthesis Approaches to 4,6-Dimethylpyrimidin-2(5H)-one

The foundational methods for synthesizing the 4,6-dimethylpyrimidin-2-one ring system are rooted in classical condensation reactions. The most prevalent approach involves the cyclocondensation of a β-dicarbonyl compound with a urea (B33335) or guanidine-based molecule.

A primary and well-established route is the reaction between acetylacetone (B45752) (2,4-pentanedione) and urea. This reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like ethanol (B145695). google.com The process involves the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the pyrimidinone ring. A similar strategy employs thiourea (B124793) in place of urea, which results in the formation of the corresponding 4,6-dimethylpyrimidine-2-thiol (B7761162), a versatile intermediate that can be converted to the target oxo-derivative. researchgate.net

Another significant conventional method is the Traube synthesis, which utilizes guanidine (B92328) to react with the β-dicarbonyl compound. chemicalbook.com For instance, the reaction of acetylacetone with guanidine hydrochloride in the presence of a base like sodium carbonate yields 2-amino-4,6-dimethylpyrimidine (B23340). chemicalbook.com This amino-substituted pyrimidine (B1678525) can then be further modified to produce the desired pyrimidinone.

These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, and may involve lengthy reaction times.

Table 1: Overview of Classical Synthesis Methods

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Urea | Sulfuric Acid, Ethanol, 40-50°C | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |

| Acetylacetone | Thiourea | Hydrochloric Acid, Ethanol | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |

| Acetylacetone | Guanidine HCl | Sodium Carbonate, Water, 60°C | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

Modern and Green Chemistry Principles in this compound Synthesis

In response to the limitations of classical methods, modern synthetic approaches have focused on incorporating principles of green chemistry to improve efficiency, reduce waste, and minimize environmental impact. These techniques include the use of alternative energy sources and environmentally benign solvent systems.

One notable advancement is the use of sonochemistry. The synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone has been successfully achieved under ultrasonic irradiation. chemicalbook.com This method, conducted in water at a moderate temperature of 60°C, significantly reduces reaction time to just 30 minutes while achieving a good yield of 75%. chemicalbook.com The use of ultrasound provides the necessary activation energy through acoustic cavitation, promoting faster and more efficient reactions.

Microwave-assisted synthesis represents another powerful tool for accelerating pyrimidine formation. While not documented for the specific parent compound, related pyrimidine derivatives have been synthesized efficiently under microwave irradiation, often in solvent-free "dry media" conditions with the aid of a heterogeneous catalyst. researchgate.net These methods offer advantages such as rapid heating, increased reaction rates, and often higher yields compared to conventional heating.

The exploration of green solvents is also a key aspect of modern synthesis. Water is an ideal green solvent, as demonstrated in the sonochemical method. chemicalbook.com Other research on related heterocyclic systems has shown the effectiveness of deep eutectic solvents (DES), such as a glucose-urea mixture, which are biodegradable, inexpensive, and provide a safe reaction medium. asianpubs.org The application of such principles holds promise for cleaner and more sustainable production of this compound.

Derivatization Strategies for this compound Analogues

The 4,6-dimethylpyrimidine (B31164) core is a valuable scaffold that can be chemically modified to produce a wide array of analogues. Derivatization strategies typically involve reactions at the C2, C5, or nitrogen positions, often starting from a pre-functionalized pyrimidine intermediate.

A common precursor for derivatization is a halogenated pyrimidine. For example, 2-amino-4,6-dihydroxypyrimidines can be converted into 2-amino-4,6-dichloropyrimidines. nih.gov The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through reactions with amines, alcohols, or thiols. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to introduce amino substituents onto the pyrimidine ring with high efficiency. nih.gov

Starting from 4,6-dimethylpyrimidine-2-thiol, a variety of S-substituted derivatives can be synthesized. researchgate.net The thiol group is readily alkylated or can be used to form more complex bi- and tricyclic systems by reacting with appropriate electrophiles. researchgate.netresearchgate.net

Derivatization can also be achieved by modifying the starting materials before the cyclocondensation reaction. The use of substituted α-aminoamidines in cyclocondensation reactions with carbonyl compounds allows for the synthesis of diverse pyrimidine derivatives with pre-defined substituents. nih.gov Furthermore, functional groups on the pyrimidine ring can be elaborated. For instance, pyrimidine carboxylic esters can undergo Claisen condensation to introduce 1,3-dicarbonyl side chains, expanding the structural diversity of the analogues. researchgate.net

Table 2: Selected Derivatization Strategies for Pyrimidine Analogues

| Starting Material | Reagent(s) | Reaction Type | Resulting Analogue | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Nucleophilic Substitution / Pd-catalyzed amination | N-substituted 4-amino-6-chloropyrimidines | nih.gov |

| 4,6-Dimethylpyrimidine-2-thiol | Alkyl halides | S-alkylation | 2-S-Alkyl-4,6-dimethylpyrimidines | researchgate.net |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent | Chlorination | 2-Amino-4,6-dichloropyrimidine | nih.gov |

Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound Derivatives

While the parent this compound molecule is achiral, the synthesis of chiral derivatives, where a stereocenter is present on a substituent, is an area of significant interest. Asymmetric synthesis strategies are employed to control the stereochemistry of these derivatives.

Biocatalysis offers a green and highly selective method for creating chiral molecules. The microbiological bioreduction of pyrimidine derivatives bearing a prochiral ketone on a side chain has been demonstrated as an effective route to chiral secondary alcohols. mdpi.com Using microorganisms such as baker's yeast (Saccharomyces cerevisiae) or strains of Aureobasidium pullulans, prochiral ketones can be reduced to their corresponding (S)- or (R)-alcohols with high enantiomeric excess. mdpi.com This approach avoids the need for chiral chemical reagents and often proceeds under mild, environmentally friendly conditions.

Organocatalysis has emerged as a powerful platform for asymmetric synthesis. Chiral organocatalysts, such as quinine-derived squaramides, can facilitate multicomponent reactions to build complex heterocyclic rings with multiple contiguous stereocenters in a highly stereoselective manner. nih.gov Although demonstrated for tetrahydropyridines, this principle is applicable to the synthesis of chiral pyrimidine derivatives.

Another established strategy involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. This approach has been used in the synthesis of various chiral heterocycles. mdpi.comnih.gov Similarly, the asymmetric reduction of a prochiral ketone on a related heterocyclic system, such as a benzopyran-4-one, can be achieved with high enantioselectivity using a chiral catalyst like Corey's oxazaborolidine, furnishing a chiral alcohol that can be further converted into other functional groups without losing stereoinformation. researchgate.net These methodologies provide a framework for the development of asymmetric routes to novel chiral derivatives of this compound.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the 4,6-Dimethylpyrimidin-2(5H)-one Ring

The this compound ring system and its analogues primarily exhibit nucleophilic character, with reactions occurring at several potential sites. The exocyclic atom (oxygen in this case, or sulfur in its thio-analogue), the ring nitrogens, and the C5 carbon can all display nucleophilicity. Furthermore, the methyl groups at the C4 and C6 positions are activated by the electron-withdrawing pyrimidine (B1678525) ring, enabling them to participate in reactions as nucleophiles after deprotonation.

Research on the closely related compound, 4,6-dimethylpyrimidine-2-thiol (B7761162) (the thione tautomer), demonstrates its role as a potent nucleophile. In electrochemical studies, it participates in a Michael addition reaction with electrochemically generated p-quinones. researchgate.netmasterorganicchemistry.com The thiol acts as the nucleophile, attacking the quinone ring to form new carbon-sulfur bonds. researchgate.netmasterorganicchemistry.com This reaction proceeds in a stepwise manner, where an initial Michael addition is followed by oxidation of the resulting hydroquinone, and then a second nucleophilic attack by another molecule of the thiol. researchgate.net This highlights the strong nucleophilic character of the exocyclic atom in this class of pyrimidines.

Similarly, studies on 2-amino-4,6-dimethylpyrimidine (B23340) show that the methyl groups are "active" due to the electron-withdrawing nature of the heterocyclic ring. mdpi.com This activation is analogous to the acidity of α-protons in ketones. mdpi.com Under certain conditions, a methyl group can be deprotonated to form a carbanionic intermediate, which is stabilized by resonance delocalization of the negative charge onto the ring nitrogens. mdpi.com This nucleophilic intermediate can then attack electrophiles, such as the carbonyl carbon of an aldehyde, in a reaction analogous to an aldol (B89426) condensation. mdpi.com

The nucleophilic sites on the pyrimidinone ring can be targeted by various electrophiles, leading to alkylation or acylation products. While specific studies on this compound are limited, the reactivity pattern can be inferred from its analogues.

Table 1: Nucleophilic Reactions of 4,6-Dimethylpyrimidine (B31164) Analogues

| Analogue | Nucleophilic Site | Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol | Sulfur atom | Electrochemically generated p-quinone | Michael Addition | Thio-substituted hydroquinone | researchgate.net, masterorganicchemistry.com |

Cycloaddition Reactions and Rearrangements Involving this compound

Pyrimidinones (B12756618), as conjugated systems, have the potential to participate in pericyclic reactions, including cycloadditions and rearrangements. While specific examples involving this compound are not extensively documented, the reactivity of structurally similar heterocycles like pyridones and pyranones provides significant insight. These reactions are valuable for constructing complex polycyclic systems.

The most common type of cycloaddition is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com 2(1H)-Pyridones, which are structurally analogous to pyrimidinones, have been shown to act as the diene component in Diels-Alder reactions with dienophiles like N-phenylmaleimide, yielding isoquinuclidine derivatives. nih.gov This suggests that this compound could potentially react as a diene across its C4-C5-C6-N1 portion.

Conversely, pyrimidinones can participate in inverse-electron-demand Diels-Alder reactions, a characteristic of many π-deficient N-heteroaromatics. mdpi.comnih.gov In this type of reaction, the electron-poor heterocycle (the diene) reacts with an electron-rich dienophile. nih.gov Intramolecular versions of this reaction are particularly effective for building fused ring systems. mdpi.com

It is crucial to distinguish these pericyclic cycloadditions from cyclocondensation reactions used to synthesize the pyrimidine ring itself. The reaction of chalcones with amidines or urea (B33335) to form pyrimidines is sometimes referred to as a cycloaddition but proceeds through a stepwise condensation mechanism rather than a concerted pericyclic pathway. researchgate.netresearchgate.net

Photochemical rearrangements are also a possibility for this class of compounds. Enones, which share a structural motif with pyrimidinones, can undergo various rearrangements upon photochemical excitation, such as the Type A rearrangement involving β,β-bonding. baranlab.org Such pathways could potentially lead to novel rearranged isomers of this compound.

Tautomeric Equilibria and Dynamic Interconversions of this compound

Tautomerism is a fundamental characteristic of pyrimidinones, leading to a dynamic equilibrium between multiple structural isomers. For this compound, the primary tautomeric relationship is the amide-imidol equilibrium. The compound can exist in the lactam (keto) form, which is 4,6-dimethylpyrimidin-2(1H)-one, or the lactim (enol) form, 4,6-dimethyl-2-hydroxypyrimidine (B87176).

Furthermore, within the lactam form, the proton can reside on either of the two ring nitrogen atoms, leading to two distinct positional isomers: 4,6-dimethylpyrimidin-2(1H)-one and 4,6-dimethylpyrimidin-2(3H)-one.

Studies on the related compound 2-amino-5,6-dimethylpyrimidin-4-one have shown that different tautomers can be isolated in the solid state depending on the crystallization conditions. rsc.org Recrystallization from an aqueous solution yielded the 1H-keto tautomer, while crystallization from a solution containing uric acid produced a 1:1 mixture of the 1H-keto and 3H-keto tautomers. rsc.org This demonstrates that the relative stability of the tautomers is sensitive to the molecular environment. In solution, these forms are expected to be in a dynamic equilibrium, although the keto forms are generally favored for hydroxypyrimidines. rsc.org

Table 2: Potential Tautomeric Forms of 4,6-Dimethylpyrimidin-2-one

| Tautomer Name | Structural Class | Key Feature |

|---|---|---|

| 4,6-Dimethylpyrimidin-2(1H)-one | Amide / Lactam (Keto) | Proton on N1 |

| 4,6-Dimethylpyrimidin-2(3H)-one | Amide / Lactam (Keto) | Proton on N3 |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving pyrimidinones is key to controlling their outcomes. Mechanistic investigations often combine kinetic studies, cyclic voltammetry, and computational chemistry to elucidate reaction pathways and transition states.

For the reactions involving the activated methyl groups of 2-amino-4,6-dimethylpyrimidine, mechanistic discussions focus on the formation and stability of the nucleophilic intermediate. mdpi.com The proposed mechanism for its condensation with aldehydes does not involve the outright deprotonation of the methyl group in acidic media. Instead, it likely proceeds through the enamine tautomer, which is sufficiently nucleophilic to attack the protonated aldehyde, paralleling the mechanism of an acid-catalyzed aldol condensation. mdpi.com

Theoretical investigations using methods like Density Functional Theory (DFT) are also employed to understand the electronic structure and reactivity. Calculations can provide insights into HOMO-LUMO energy gaps, dipole moments, and the relative energies of different tautomers and intermediates, helping to rationalize observed reactivity patterns. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis of 4,6-Dimethylpyrimidin-2(5H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra are instrumental in identifying the different types of protons and their connectivity. For the related compound 4,6-dimethylpyrimidine (B31164), the ¹H NMR spectrum shows characteristic signals for the methyl protons and the aromatic protons on the pyrimidine (B1678525) ring. chemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the chemical shifts for protons are typically referenced to the residual solvent peak at δ 7.26 ppm. rsc.org The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For instance, carbons in a C=O group typically resonate in the range of 150-200 ppm, while those in a C=C double bond appear between 100-150 ppm. libretexts.org The carbon resonances of the solvent, such as CDCl₃ at δ 77.16 ppm, are often used as a reference. rsc.org

A crucial aspect of the NMR analysis of this compound is the investigation of its tautomerism. Pyrimidin-2-ones can exist in equilibrium between the keto (pyrimidin-2(1H)-one) and enol (2-hydroxypyrimidine) forms. NMR spectroscopy, particularly by observing changes in chemical shifts with solvent or temperature, can provide evidence for the predominant tautomer in a given environment. For example, the presence of an N-H proton signal alongside the absence of an O-H signal would support the existence of the keto tautomer. The study of related pyrimidine derivatives by NMR has been crucial in understanding these tautomeric equilibria. nih.gov

Table 1: Representative ¹H NMR Spectral Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet |

| Ring CH | ~6.8 | Singlet |

| N-H | Variable | Broad Singlet |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~20-25 |

| Ring C-H | ~100-110 |

| Ring C-CH₃ | ~150-160 |

| Ring C=O | ~160-170 |

Note: Chemical shifts are approximate and can be influenced by the specific experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. For this compound, key vibrational bands include:

C=O stretching: A strong absorption band typically observed in the region of 1650-1700 cm⁻¹. The exact position can provide insights into hydrogen bonding.

N-H stretching: A broad band usually found in the 3200-3400 cm⁻¹ region, indicative of the N-H group in the pyrimidinone ring.

C-H stretching: Bands in the 2900-3100 cm⁻¹ range corresponding to the methyl and ring C-H bonds.

Ring vibrations: A series of bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the pyrimidine ring structure.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or inactive in the IR spectrum. For instance, vibrations of non-polar bonds often give rise to strong Raman signals. In the study of related molecules like 2-amino-4,6-dimethylpyrimidine (B23340), FT-Raman spectroscopy has been used to identify and assign various vibrational modes. ijera.comnih.gov

The combined analysis of IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. This detailed vibrational analysis helps to confirm the presence of specific functional groups and provides insights into the molecular structure and bonding. For example, the presence and position of the C=O stretching vibration are crucial for confirming the keto tautomeric form of the molecule.

Table 3: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 (broad) | |

| C-H Stretch (methyl) | 2900-3000 | 2900-3000 |

| C=O Stretch | 1650-1700 (strong) | |

| Ring C=N/C=C Stretch | 1550-1650 | 1550-1650 |

| CH₃ Bending | 1370-1470 | 1370-1470 |

Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. This technique involves measuring the absorption of UV and visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the π-bonding orbitals of the pyrimidine ring to anti-bonding π* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals.

Studies on related pyrimidine derivatives have shown that the position and intensity of these absorption bands are sensitive to the molecular structure, solvent polarity, and pH. nih.gov For example, protonation of the pyrimidine ring can cause a significant shift in the absorption maximum (λ_max). This property can be used to study the basicity of the molecule and its pKa value. nih.gov

The analysis of the UV-Vis spectrum can provide valuable information about the conjugation within the molecule and its potential for interaction with other species. The electronic transitions observed are fundamental to understanding the photophysical and photochemical properties of the compound.

Table 4: Typical UV-Vis Absorption Maxima for Pyrimidine Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200-300 | High |

| n → π* | 300-400 | Low |

Note: The exact λ_max and ε values are dependent on the specific compound and solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. The fragmentation of the pyrimidine ring and the loss of substituents like the methyl groups can lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₆H₈N₂O. This is a critical step in the structural elucidation process, as it distinguishes the compound from other isomers with the same nominal mass. For instance, HRMS was used to confirm the elemental composition of various pyrimidine derivatives in synthetic studies. rsc.org

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| Nominal Mass | 124 |

| Exact Mass (HRMS) | 124.0637 |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

The crystal structure provides a wealth of information, including:

Bond lengths and angles: These parameters offer a detailed picture of the molecular geometry and can be compared with theoretical calculations.

Tautomeric form: X-ray crystallography can unequivocally identify the predominant tautomer in the solid state. For pyrimidinones (B12756618), it can distinguish between the keto and enol forms.

Planarity of the pyrimidine ring: The degree of planarity or puckering of the heterocyclic ring can be accurately determined.

Intermolecular interactions: The crystal packing reveals how the molecules are arranged in the solid state. This includes the identification of hydrogen bonds (e.g., N-H···O=C), π-π stacking interactions between the pyrimidine rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

For example, studies on related pyrimidine derivatives have revealed various intermolecular interactions, such as I···N contacts and π–π stacking, which influence the supramolecular architecture. nih.gov The analysis of crystal structures of similar compounds provides valuable insights into the expected solid-state behavior of this compound. vensel.org

Table 6: Summary of Information Obtained from X-ray Crystallography

| Structural Information | Details Provided |

|---|---|

| Molecular Conformation | Precise 3D arrangement of atoms. |

| Bond Lengths and Angles | Accurate measurement of all intramolecular distances and angles. |

| Tautomeric State | Unambiguous determination of the keto or enol form. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed investigation of molecular electronic structure and properties. researchgate.netresearchgate.net These methods have been applied to pyrimidine (B1678525) derivatives to understand their geometries, vibrational frequencies, and electronic characteristics. researchgate.netmdpi.com

DFT calculations, often employing hybrid functionals like B3LYP, have been used to optimize the molecular structures of pyrimidine derivatives and their dimers. researchgate.netmdpi.com For instance, studies on related pyrimidine systems have shown that methods like MP2 and B3LYP with extended basis sets provide reliable predictions of molecular geometries. researchgate.net The choice of basis set, such as the 6-311G++(d,p) basis set, is crucial for obtaining accurate results for properties like bond lengths and angles. mdpi.com

Ab initio calculations, which are based on first principles without empirical parameters, have also been instrumental. researchgate.net For example, Hartree-Fock (HF) methods have been used alongside DFT to investigate the electronic properties of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and interactions. wikipedia.org

The following table summarizes key electronic properties that can be determined using these computational methods.

| Property | Description | Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles. | DFT (e.g., B3LYP), MP2 |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra, aiding in the identification of functional groups and conformational isomers. | DFT, HF |

| Electronic Energy | The total energy of the molecule, used to compare the stability of different isomers or conformations. | DFT, HF, MP2 |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | DFT, HF |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule, indicating sites of electrophilic or nucleophilic attack. | DFT, HF |

Conformational Analysis and Energy Landscapes of 4,6-Dimethylpyrimidin-2(5H)-one Tautomers

The phenomenon of tautomerism, where a molecule exists in two or more interconvertible forms, is critical to the chemistry of this compound. This compound can exist in different tautomeric forms, primarily the keto and enol forms. nih.govresearchgate.net Computational methods are invaluable for exploring the conformational flexibility and relative energies of these tautomers, thereby constructing an energy landscape. chemrxiv.orgnih.gov

DFT and other high-level quantum mechanical methods can be used to calculate the relative energies of different tautomers and the energy barriers for their interconversion. chemrxiv.orgnih.gov For example, in a study of 2-thiobarbituric acid, a related heterocyclic system, DFT calculations were used to predict the relative stabilities of its keto and enol polymorphs. chemrxiv.orgnih.gov Such studies have revealed that some widely used DFT functionals can sometimes misrepresent the relative energies of tautomers, highlighting the need for careful method selection and potential corrections. chemrxiv.orgnih.gov

The stability of different tautomers can be influenced by intramolecular hydrogen bonding. mdpi.com For instance, in 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the enol form is stabilized by a strong intramolecular hydrogen bond, a feature that can be identified and quantified through computational analysis. mdpi.com

The following table outlines the key aspects of conformational and tautomeric analysis.

| Analysis Aspect | Description | Key Computational Insights |

| Tautomer Identification | Identifying the possible keto, enol, and other tautomeric forms of the molecule. | Geometry optimization of each potential tautomer. |

| Relative Stability | Determining the most stable tautomer under specific conditions (e.g., gas phase, solvent). | Calculation of electronic energies and Gibbs free energies. |

| Energy Barriers | Calculating the activation energy required for the interconversion between tautomers. | Locating the transition state structure on the potential energy surface. |

| Conformational Flexibility | Exploring the different spatial arrangements of atoms for each tautomer. | Potential energy surface scans and analysis of dihedral angles. |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to static quantum mechanical calculations. mdpi.commdpi.com By simulating the motions of atoms and molecules, MD can be used to explore conformational changes, solvent effects, and the formation of molecular assemblies. mdpi.comnih.govrsc.org

In the context of this compound, MD simulations could be employed to:

Investigate the conformational dynamics of the pyrimidine ring and its substituents.

Simulate the interactions of the molecule with solvent molecules, providing a more realistic picture of its behavior in solution.

Study the aggregation and self-assembly of these molecules, which is relevant for understanding their properties in the solid state or in concentrated solutions. rsc.org

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. mdpi.com The choice of an appropriate force field is crucial for the accuracy of the simulation. For complex processes like tautomerization, hybrid quantum mechanics/molecular mechanics (QM/MM) methods may be necessary, where the reactive part of the system is treated with a quantum mechanical method and the surrounding environment is treated with a classical force field.

HOMO-LUMO Analysis and Molecular Orbital Theory Applied to this compound

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. wikipedia.orglibretexts.orgmit.eduyoutube.com Two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.comaimspress.com The energy and spatial distribution of these frontier molecular orbitals are critical in determining a molecule's chemical reactivity and electronic properties. nih.govaimspress.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A smaller energy gap generally suggests higher reactivity. nih.gov

For this compound, HOMO-LUMO analysis can provide insights into:

Reactive Sites: The regions of the molecule where the HOMO and LUMO are localized indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Electronic Transitions: The HOMO-LUMO gap is related to the energy of the lowest electronic transition, which can be correlated with UV-visible absorption spectra. researchgate.net

Charge Transfer: The nature of the HOMO and LUMO can reveal the possibility of intramolecular charge transfer, which can influence the molecule's properties. irjweb.com

The following table summarizes the significance of HOMO and LUMO in understanding molecular properties.

| Molecular Orbital | Significance | Information Derived |

| HOMO | Represents the outermost electrons and the ability to donate electrons. | Ionization potential, sites for electrophilic attack. |

| LUMO | Represents the lowest energy empty orbital and the ability to accept electrons. | Electron affinity, sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Chemical reactivity, kinetic stability, electronic transitions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles for this compound Derivatives (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.netnih.gov For derivatives of this compound, QSAR/QSPR models can be developed to predict various properties without the need for extensive experimental testing.

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A series of compounds with known activities or properties is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation. nih.gov

For this compound derivatives, QSAR/QSPR models could be used to predict properties such as:

Solubility

Melting point

Reactivity in specific chemical reactions

Binding affinity to a target protein (in a non-clinical context)

Solvent Effects on Tautomerism and Reactivity of this compound

The surrounding solvent can have a profound impact on the tautomeric equilibrium and reactivity of a molecule. mdpi.comnih.govresearchgate.netrsc.orgnih.govrsc.org For this compound, the polarity and hydrogen-bonding capabilities of the solvent can influence the relative stability of its keto and enol tautomers. nih.gov

Computational models can be used to investigate solvent effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation, typically in a molecular dynamics or Monte Carlo simulation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Studies on related systems have shown that an increase in solvent polarity can shift the tautomeric equilibrium. nih.gov For example, a polar solvent might preferentially stabilize the more polar tautomer. The ability of the solvent to act as a hydrogen-bond donor or acceptor can also play a crucial role in stabilizing certain tautomeric forms. nih.gov

The following table highlights the key ways in which solvents can influence the properties of this compound.

| Solvent Property | Effect on Tautomerism and Reactivity |

| Polarity | Can shift the equilibrium towards the more polar tautomer. |

| Hydrogen Bonding | Can stabilize tautomers through specific solute-solvent hydrogen bonds. |

| Viscosity | Can affect the rates of conformational changes and reactions. |

Advanced Applications in Chemical Sciences

4,6-Dimethylpyrimidin-2(5H)-one as a Versatile Building Block in Organic Synthesis

The pyrimidine (B1678525) nucleus is a cornerstone in the synthesis of a multitude of biologically significant compounds. nih.govmedwinpublishers.com this compound, with its reactive sites, serves as a versatile starting material for the creation of more complex nitrogen-containing heterocycles. frontiersin.orgnih.gov The synthesis of various derivatives often begins with the base compound, 4,6-dimethylpyrimidin-2-thiol hydrochloride, which can be modified to produce a range of S-substituted derivatives. researchgate.net These derivatives can include bi- and tricyclic heterosystems, often incorporating other rings like pyrazole. researchgate.net

One common synthetic route involves the reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride with various reagents to introduce different functional groups at the 2-position. researchgate.net For instance, reaction with chloroacetamide or its derivatives can yield 2-thioalkylamide derivatives. researchgate.net Further cyclization reactions can then be employed to construct fused ring systems. The reactivity of the pyrimidine ring also allows for modifications at other positions, leading to a diverse array of structures. tandfonline.com

Coordination Chemistry and Ligand Design with this compound Moieties

The nitrogen and oxygen/sulfur atoms within the this compound scaffold provide excellent coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry. researchgate.netnih.gov These ligands can form stable complexes with a variety of transition metals, and the resulting coordination compounds often exhibit interesting structural and electronic properties. researchgate.netnih.govnih.gov

Derivatives of pyrimidine-2-thione, a tautomeric form of the pyrimidinone, have been shown to act as bidentate or bridging ligands. sci-hub.st For example, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione can act as a bidentate chelate, coordinating to a metal ion through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. nih.govresearchgate.net This coordination behavior can lead to the formation of both mononuclear and dinuclear metal complexes with various geometries, including octahedral and square planar. nih.govnih.govresearchgate.net The specific geometry and nuclearity of the complex are influenced by the metal ion, the other ligands present, and the reaction conditions. nih.gov

Table 1: Examples of Metal Complexes with Pyrimidinone-based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Structure | Reference(s) |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo, W, Ru, Rh, Ir, Pd, Re, UO2 | Dinuclear and mononuclear complexes with octahedral or square planar geometries | nih.govnih.govresearchgate.net |

| 4,6-dimethylpyrimidine-2-thione | Cu | Hexanuclear complex with a distorted octahedral arrangement of copper atoms | sci-hub.st |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral and square planar complexes | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions Involving this compound Analogues

The ability of the pyrimidinone core to participate in hydrogen bonding makes it a key component in the construction of supramolecular assemblies. rsc.org The donor and acceptor sites on the molecule allow for the formation of predictable and robust hydrogen-bonding motifs, which are fundamental to the self-assembly of complex architectures. nih.govnih.gov

A particularly important motif is the quadruple hydrogen-bonding array, often seen in ureido-pyrimidinone (UPy) units. acs.org This DDAA (Donor-Donor-Acceptor-Acceptor) or DADA array leads to strong and specific dimerization, which can be exploited to create supramolecular polymers and networks. nih.govacs.org These materials can exhibit dynamic properties, as the hydrogen bonds are reversible. acs.org The strategic placement of pyrimidinone analogues on rigid molecular scaffolds, such as triptycene, can lead to the formation of porous organic networks with selective gas sorption properties. nih.gov Furthermore, the interplay of hydrogen bonding with other non-covalent interactions, like π-π stacking, can further stabilize the resulting supramolecular structures. nih.govrsc.org

Applications in Functional Materials and Polymer Science

The incorporation of this compound derivatives into polymers can impart unique functional properties to the resulting materials. The strong and directional hydrogen-bonding capabilities of ureido-pyrimidinone (UPy) moieties, for example, can be used to create physically cross-linked networks within polymers. acs.org This approach allows for the development of "double dynamic" materials that combine reversible supramolecular interactions with dynamic covalent bonds, leading to materials with tunable mechanical properties and self-healing capabilities. acs.org

The introduction of even small amounts of UPy units can significantly enhance the mechanical strength of a polymer. acs.org Furthermore, these functional groups can be used to attach other molecules, such as cell-adhesive peptides, to create biomaterials suitable for cell culture. acs.org The versatility of the pyrimidine scaffold also allows for its incorporation into various types of polymers, opening up possibilities for the development of a wide range of functional materials with applications in areas such as biomaterials and coatings. nih.govacs.org

Role of this compound Derivatives in Catalysis

While research into the direct catalytic applications of this compound itself is not extensive, its derivatives are emerging as important components in catalytic systems. The pyrimidine scaffold can be incorporated into more complex molecular frameworks that act as catalysts or ligands for catalytic transformations. The development of novel synthetic methods for nitrogen-containing heterocycles often relies on catalysis, and pyrimidine derivatives can play a role in these processes. frontiersin.org For instance, the modification of catalysts can enhance selectivity and reactivity in the synthesis of heterocyclic compounds. frontiersin.org

Bioactive Scaffold Research and Structure-Activity Relationship Principles for this compound

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs. sci-hub.senih.govmdpi.com Derivatives of this compound are actively investigated for their potential as bioactive agents, with research focusing on understanding the relationship between their molecular structure and biological activity. nih.govresearchgate.netnih.gov The substituents on the pyrimidine ring play a crucial role in determining the compound's interaction with biological targets. nih.gov

Structure-activity relationship (SAR) studies aim to identify which functional groups and substitution patterns lead to enhanced biological activity. nih.gov For example, in the development of anticancer agents, the nature and position of aryl groups attached to the pyrimidine core can significantly influence cytotoxicity. nih.govnih.gov Similarly, for antimicrobial agents, specific alkyl or aryl substitutions can enhance activity against particular bacterial or fungal strains. researchgate.netnih.gov The goal of this research is to design molecules with improved potency and selectivity by optimizing their interactions with the target biomolecule. nih.gov

Enzyme Inhibition Mechanism Studies for this compound Derivatives

Derivatives of this compound have been identified as inhibitors of various enzymes, making them promising candidates for drug development. nih.govijper.org Mechanistic studies are crucial for understanding how these compounds exert their inhibitory effects and for guiding the design of more potent and selective inhibitors. chemrxiv.orgmdpi.comnih.gov

For instance, in the case of kinase inhibitors, pyrimidinone derivatives can be designed to bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. nih.gov The specific interactions between the inhibitor and the amino acid residues in the active site determine its potency and selectivity. nih.gov Mechanistic studies may involve a combination of techniques, including kinetic assays, X-ray crystallography, and computational modeling, to elucidate the binding mode and the key interactions responsible for inhibition. chemrxiv.org Understanding these mechanisms at a molecular level is essential for the rational design of next-generation enzyme inhibitors. nih.govchemrxiv.org

Nucleic Acid Interaction Studies and Molecular Docking for this compound Analogues

The pyrimidine scaffold, a fundamental component of nucleic acids, serves as a crucial building block in the design of new therapeutic agents. nih.govmdpi.com Analogues of pyrimidine are widely investigated for their potential to interact with and modify the function of DNA and RNA, a mechanism famously employed by drugs like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov The study of these interactions is critical for understanding their mechanisms of action and for the rational design of new, more effective compounds. Advanced computational and spectroscopic techniques are pivotal in elucidating how these molecules bind to nucleic acids.

Research into the analogues of 4,6-dimethylpyrimidine (B31164) has yielded insights into their potential as antitumor agents, with a focus on their interaction with DNA. nih.gov Hybrid molecules incorporating the pyrimidine core have been synthesized and subjected to detailed studies to understand their binding modes and biological activity.

Detailed Research Findings

A study involving a series of hybrid 4,6-dihydrazone pyrimidine derivatives (compounds 10a-10f ) explored their interaction with DNA to elucidate their antitumor mechanism. nih.gov Spectroscopic methods and molecular docking were employed to characterize the binding properties of these compounds.

Nucleic Acid Interaction Studies: The interaction between the synthesized pyrimidine analogues and Calf Thymus DNA (CT-DNA) was investigated using UV-Visible and Circular Dichroism (CD) spectroscopy. These techniques provide evidence for the mode of binding, such as intercalation, groove binding, or electrostatic interaction. For instance, upon titration with CT-DNA, the UV-Vis spectra of the compounds showed changes indicative of binding. Similarly, CD spectroscopy, which is sensitive to the chiral environment of DNA, can reveal conformational changes in the DNA double helix upon interaction with a ligand. nih.gov The probable interaction mode of these promising compounds with DNA was confirmed through these spectroscopic methods. nih.gov

Table 1: Spectroscopic Analysis of Pyrimidine Analogue-DNA Interaction

This table summarizes the findings from spectroscopic studies on the interaction between 4,6-dihydrazone pyrimidine derivatives and CT-DNA.

| Compound Series | Spectroscopic Method | Key Observation | Inferred Interaction Mode |

|---|---|---|---|

| 10a-10f | UV-Visible Spectroscopy | Changes in absorption intensity and wavelength upon addition of CT-DNA. | Confirmation of binding between the compound and DNA. |

| 10a-10f | Circular Dichroism (CD) Spectroscopy | Alterations in the characteristic positive and negative bands of the B-form DNA spectrum. | Indication of conformational changes in DNA, suggesting groove binding or intercalation. |

Molecular Docking Studies: To complement the experimental data, molecular docking simulations are performed to visualize the potential binding modes of pyrimidine analogues with DNA at an atomic level. These computational studies can predict the binding affinity (often expressed as binding energy) and identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-DNA complex. rsc.org

In the case of the 4,6-dihydrazone pyrimidine derivatives, molecular docking studies were carried out to understand how the most promising compounds, 10a and 10f , bind to the DNA double helix. nih.gov The results of such simulations often reveal a preference for binding in the minor groove of the DNA, a common feature for many small molecules that interact with nucleic acids. The analysis identifies key amino acid residues or nucleotide bases involved in the interaction and the types of chemical bonds formed. nih.govrsc.org This detailed information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new analogues with improved binding affinity and biological efficacy. rsc.orgnih.gov

Table 2: Molecular Docking Results for Lead Pyrimidine Analogues with DNA

This table presents the predicted binding characteristics of the most active 4,6-dihydrazone pyrimidine derivatives with a DNA duplex.

| Compound | Predicted Binding Site | Binding Energy (kcal/mol) | Key Interactions Observed in Docking Simulation |

|---|---|---|---|

| 10a | DNA Minor Groove | -9.13 | Hydrogen bonds with Guanine and Adenine residues; Hydrophobic interactions with the groove. |

| 10f | DNA Minor Groove | -9.52 | Hydrogen bonds with Guanine and Cytosine residues; Enhanced hydrophobic interactions. |

The combination of spectroscopic interaction studies and molecular docking provides a powerful approach to understanding the molecular basis of activity for this compound analogues. The findings confirm that these compounds can bind effectively to DNA, and the detailed interaction models from docking simulations offer a rational basis for the future development of novel pyrimidine-based therapeutic agents. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for 4,6-Dimethylpyrimidin-2(5H)-one

The classical synthesis of this compound involves the condensation of a β-dicarbonyl compound, acetylacetone (B45752), with urea (B33335) or a related compound. While this method is well-established, ongoing research focuses on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A notable advancement is the use of alternative catalysts to improve reaction conditions and yields. For instance, a method utilizing sulfuric acid as a catalyst for the reaction between urea and 2,4-pentanedione in ethanol (B145695) has been developed. This approach is presented as a safer and more convenient alternative to methods that employ anhydrous hydrogen chloride in alcohol, particularly addressing safety concerns during large-scale production. google.com The quality of the 2-hydroxy-4,6-dimethylpyrimidine produced via this method is suitable for the subsequent synthesis of the anticoccidial drug nicarbazin. google.com

Another synthetic approach involves the condensation reaction of dimethylmalonic acid diethyl ester with guanidine (B92328) hydrochloride. vulcanchem.com Furthermore, 4,6-dimethyl-2-hydroxypyrimidine (B87176) hydrochloride serves as a precursor for the synthesis of other functionalized pyrimidines, such as 4,6-dimethyl-2-chloropyrimidine, through reaction with phosphorus oxychloride. elte.hu The exploration of one-pot synthesis strategies and the use of microwave-assisted organic synthesis (MAOS) are potential avenues for future research to further streamline the production of this compound and its derivatives.

Table 1: Overview of Synthetic Methodologies for this compound

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Urea and 2,4-pentanedione | Sulfuric acid in ethanol | Avoids the use of hazardous anhydrous hydrogen chloride, safer for industrial production. | google.com |

| Dimethylmalonic acid diethyl ester and guanidine hydrochloride | Not specified | Alternative condensation reaction. | vulcanchem.com |

| 4,6-dimethyl-2-hydroxypyrimidine hydrochloride | Phosphorus oxychloride | Used for the synthesis of 4,6-dimethyl-2-chloropyrimidine, a derivative. | elte.hu |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental studies is proving to be instrumental in elucidating the fundamental properties and predicting the behavior of this compound in various applications. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and properties of materials incorporating this pyrimidine (B1678525) derivative.

In the realm of materials science, DFT studies have shown that doping graphitic carbon nitride (g-C3N4) with 4,6-dimethyl-2-hydroxypyrimidine can reduce the band gap of the material, thereby enhancing its light absorption capabilities for photocatalysis. sciepublish.comresearchgate.net These calculations have also revealed that the pyrimidine moiety can act as an electron acceptor, which facilitates the transfer of photogenerated electrons. researchgate.net Furthermore, DFT has been used to study the magnetic properties of coordination polymers where 4,6-dimethyl-2-hydroxypyrimidine acts as a bridging ligand between metal centers. psu.edu For instance, in an undecametallic iron cluster, DFT calculations helped to understand the magnetic interactions mediated by the pyrimidine ligand. acs.org

While these studies highlight the power of computational chemistry in specific applications, there is a significant opportunity for more fundamental research that integrates computational and experimental techniques to comprehensively map the physicochemical properties of the isolated this compound molecule. This could include detailed studies of its tautomeric equilibrium, reaction mechanisms, and spectroscopic properties, which would provide a more robust foundation for its application in diverse fields.

Untapped Potential in Interdisciplinary Research Fields

The versatility of this compound as a chemical scaffold has led to its application in a range of interdisciplinary fields, with significant potential for further exploration.

Pharmaceuticals: This compound is a key building block in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com It is utilized in the development of drugs targeting neurological disorders and metabolic diseases. chemimpex.com Its structural motif is also found in molecules with potential antiviral and anticancer activities. chemimpex.comchemimpex.com The hydrochloride salt of 4,6-dimethyl-2-hydroxypyrimidine is a crucial intermediate in the synthesis of nucleoside analogs, which are vital for developing antiviral and anticancer therapies. chemimpex.com

Agrochemicals: In agricultural chemistry, this compound and its derivatives are used in the formulation of herbicides and fungicides, contributing to improved crop protection and yield. chemimpex.comchemimpex.com A major application is its role as a component of the anticoccidial drug nicarbazin, which is used to treat poultry. google.comresearchgate.netresearchgate.net

Materials Science: The compound has shown promise in the development of advanced materials. It has been used to create one-dimensional coordination polymers with interesting magnetic properties. psu.edu As a dopant in graphitic carbon nitride, it enhances photocatalytic activity, which can be applied to environmental remediation. sciepublish.comresearchgate.net Furthermore, it has been investigated for its role in improving the performance of catalysts in direct methanol (B129727) fuel cells and in materials for migration imaging members. mdpi.comgoogle.com

The diverse applications of this compound underscore its potential as a platform molecule for the design of novel functional materials and bioactive compounds.

Challenges and Opportunities in this compound Research

Despite the growing interest in this compound, several challenges remain, which in turn present significant opportunities for future research and development.

One of the primary challenges is the development of more sustainable and atom-economical synthetic methodologies. While improvements have been made, the reliance on classical condensation reactions often involves harsh conditions and the generation of byproducts. The exploration of biocatalytic and flow chemistry approaches could offer greener and more efficient manufacturing processes.

A significant opportunity lies in the comprehensive characterization of the compound's physicochemical properties through a more integrated computational and experimental approach. A deeper understanding of its tautomerism, reactivity, and intermolecular interactions will enable a more rational design of new materials and drugs.

In the pharmaceutical arena, the full potential of the this compound scaffold has yet to be realized. Systematic structure-activity relationship (SAR) studies could lead to the discovery of new drug candidates with improved efficacy and selectivity for a variety of diseases.

In materials science, the exploration of this pyrimidine derivative in the design of novel metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers is a promising avenue. Its coordinating ability and potential for hydrogen bonding make it an attractive building block for creating materials with tailored properties for applications in gas storage, separation, and sensing.

常见问题

Q. What are the common synthetic routes for 4,6-Dimethylpyrimidin-2(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions or modifications of pyrimidine precursors. For example:

- Cyclization with ammonium acetate : Reaction of β-keto esters or diketones with urea/thiourea derivatives under acidic conditions (e.g., glacial acetic acid, reflux) .

- Chlorination : 4,6-Dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine using POCl₃ and DMF, a critical step for further functionalization .

Key Variables:

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80–108°C (reflux) | Higher yields at optimal T |

| Catalyst | NH₄OAc, POCl₃ | Selectivity for intermediates |

| Solvent | DMF, AcOH, EtOH/H₂O | Solubility and reactivity |

Yield optimization requires monitoring via TLC or HPLC and adjusting stoichiometry .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo/Kα radiation, λ = 0.71073 Å) .

- Structure Solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Example Crystallographic Parameters (from ):

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c (Å) | 7.312, 12.485, 14.237 |

| R factor | 0.054 |

| H-bond network | N–H⋯O, O–H⋯N, O–H⋯O |

WinGX and ORTEP-3 are recommended for visualization and reporting .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound derivatives be systematically analyzed?

Methodological Answer: Hydrogen bonding is critical for supramolecular assembly. Use:

- Crystallographic Data : Identify donor-acceptor distances and angles (e.g., N–H⋯O, O–H⋯N) using Mercury or PLATON .

- Thermal Analysis : Correlate melting points (>360°C ) with intermolecular H-bond strength.

- Computational Validation : DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical bond lengths .

Case Study ( ): The title compound forms a 3D framework via N–H⋯O (2.89 Å) and O–H⋯N (2.78 Å) interactions, validated by Hirshfeld surface analysis.

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer: Discrepancies often arise in NMR/IR spectra or reaction yields. Mitigation strategies:

- Validation : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Alternative Techniques : Use X-ray crystallography to confirm molecular structure if NMR is ambiguous .

- Statistical Analysis : Apply Rietveld refinement for powder XRD or multivariate analysis for spectral data .

Example : If a synthesized derivative’s H NMR shows unexpected peaks, compare with simulated spectra (e.g., ACD/Labs) or re-examine reaction purity via HPLC .

Q. What strategies optimize the synthesis of this compound derivatives for pharmacological applications?

Methodological Answer: Focus on functionalization and regioselectivity:

- Position-Specific Substitution : Use directing groups (e.g., chloro, amino) to target C-5 or C-4 positions .

- Green Chemistry : Replace POCl₃ with ionic liquids or microwave-assisted synthesis to reduce toxicity .

- Biological Testing : Screen derivatives for antimicrobial activity via agar diffusion assays (e.g., against S. aureus or E. coli) .

| Compound | Modification | Application |

|---|---|---|

| 4,6-Dichloro-2-methyl-5-(1-acetylimidazolin-2-yl)aminopyrimidine | Imidazoline addition | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。